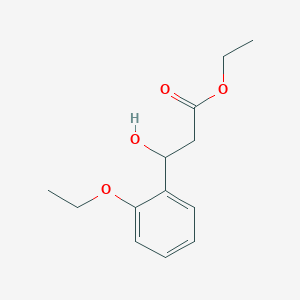
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid: is an organic compound that features both bromine and iodine substituents on a phenyl ring, along with a keto group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid typically involves multi-step organic reactionsFor instance, the preparation might involve the reduction of 2-bromo-5-iodobenzaldehyde to 2-bromo-5-iodobenzyl alcohol using sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for higher yields and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The keto group can be reduced to an alcohol, and the carboxylic acid group can be involved in oxidation reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for the reduction of aldehydes to alcohols.
Palladium Catalysts: Employed in coupling reactions to form carbon-carbon bonds.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group would yield an alcohol, while substitution reactions could introduce various functional groups in place of the bromine or iodine atoms.
Applications De Recherche Scientifique
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potentially used in the development of biologically active compounds.
Medicine: May serve as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid depends on its specific application. In chemical reactions, the bromine and iodine atoms can act as leaving groups, facilitating various substitution and coupling reactions. The keto and carboxylic acid groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-iodophenylacetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
2-Bromo-5-iodophenylboronic acid: Contains a boronic acid group instead of a keto and carboxylic acid group.
Uniqueness
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and iodine substituents on the phenyl ring, along with a keto group and a carboxylic acid group. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H6BrIO3 |
|---|---|
Poids moléculaire |
368.95 g/mol |
Nom IUPAC |
3-(2-bromo-5-iodophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrIO3/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
Clé InChI |
ITXUDKLUJIYEQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)CC(=O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)
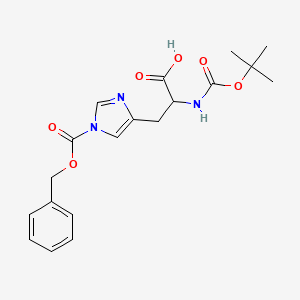
![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)
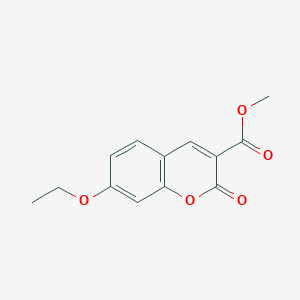

![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
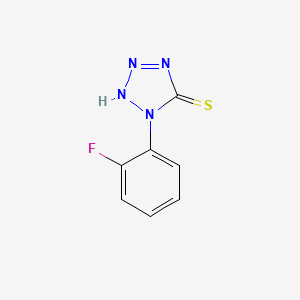
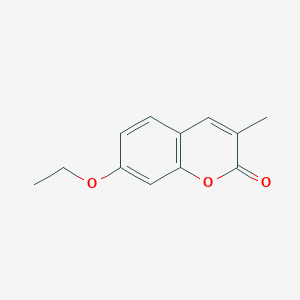
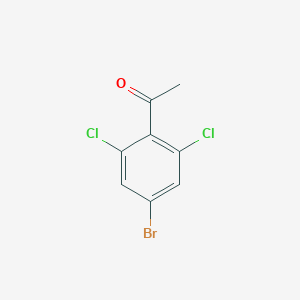
![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
